molecular formula C21H23N5OS B2694701 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 2034338-52-6

4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Cat. No.: B2694701
CAS No.: 2034338-52-6
M. Wt: 393.51
InChI Key: XHQIICROBCVAPT-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a complex organic compound that features a combination of pyrazole, benzothiazole, and tetrahydroisoquinoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 1-methyl-1H-pyrazole, 4,5,6,7-tetrahydro-1,3-benzothiazole, and 1,2,3,4-tetrahydroisoquinoline. Common synthetic routes could involve:

    Formation of the pyrazole ring: This could be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of the benzothiazole ring: This might involve the condensation of o-aminothiophenols with carboxylic acids or their derivatives.

    Coupling reactions: The final step could involve coupling the pyrazole and benzothiazole derivatives with the tetrahydroisoquinoline moiety under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or tetrahydroisoquinoline moieties.

    Reduction: Reduction reactions could target the benzothiazole ring or other reducible functional groups.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at positions on the pyrazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide: can be compared with other compounds containing pyrazole, benzothiazole, or tetrahydroisoquinoline moieties.

    Pyrazole derivatives: Known for their anti-inflammatory and anticancer properties.

    Benzothiazole derivatives: Studied for their antimicrobial and anticancer activities.

    Tetrahydroisoquinoline derivatives: Investigated for their neuroprotective and anticancer effects.

Uniqueness

The uniqueness of this compound lies in its combined structure, which might confer unique biological activities and chemical properties not observed in simpler analogs.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-25-11-15(10-22-25)17-13-26(12-14-6-2-3-7-16(14)17)21(27)24-20-23-18-8-4-5-9-19(18)28-20/h2-3,6-7,10-11,17H,4-5,8-9,12-13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQIICROBCVAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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